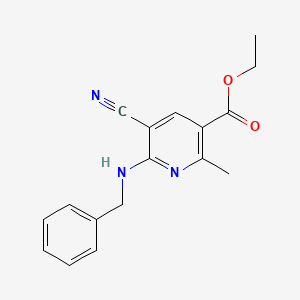

![molecular formula C21H30N2O2 B5526069 N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5526069.png)

N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide is a compound that falls within the realm of organic chemistry, specifically in the study of pyrrolidine derivatives, which are known for their wide range of applications in medicinal chemistry and drug discovery. Pyrrolidine and its derivatives are valued for their versatility in synthetic strategies, contributing to the development of compounds with potential biological activities.

Synthesis Analysis

The synthesis of complex organic compounds often employs strategies that involve the use of readily available building blocks, such as propargylic alcohols, to construct polycyclic systems including heterocycles like pyridines and quinolines, which are structurally related to the pyrrolidine ring system. Propargylic alcohols provide diverse possibilities for novel synthetic strategies, leveraging their distinct reactivities for the efficient generation of cyclic systems (Mishra, Nair, & Baire, 2022).

Molecular Structure Analysis

The molecular structure of compounds like N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide can be analyzed through the lens of pyrrolidine derivatives, which are known for their significant role in the stereochemistry of molecules, affecting their biological profile. The pyrrolidine ring, being a saturated scaffold with sp^3-hybridization, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space (Li Petri et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of pyrrolidine derivatives and related compounds is characterized by their interactions with nucleophiles. Studies on reactions with C- and N-nucleophiles highlight the versatility of these compounds in forming a wide range of acyclic, cyclic, and heterocyclic compounds, demonstrating the reactive nature of the pyrrolidine ring and its derivatives in facilitating diverse chemical transformations (Kamneva, Anis’kova, & Egorova, 2018).

Scientific Research Applications

Structure-Activity Relationship Studies

- A study by Barlow et al. (1991) explored the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, with various substitutions, and their evaluation as opioid kappa agonists. This research provides insight into how changes in the structure of compounds similar to N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide can influence biological activity, a key consideration in the development of therapeutic agents (Barlow et al., 1991).

Antioxidant Activity

- Nguyen et al. (2022) conducted a study on the synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, a structure related to the pyrrolidine ring in N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide, and evaluated their antioxidant activities. This research highlights the potential of pyrrolidine derivatives in acting as radical scavengers, which could be applicable in designing compounds for oxidative stress-related conditions (Nguyen et al., 2022).

Photochemical Synthesis

- The work by Jiang et al. (2013) on the photochemical formation of N-arylacetyl lactams from N-phenylglyoxylic acid derivatives provides a methodological insight that could be applied to the synthesis of compounds like N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide, particularly in the context of creating lactam structures, which are prevalent in various bioactive compounds (Jiang et al., 2013).

Chemical Reactivity and Biological Evaluation

- Farouk et al. (2021) explored the acetylation of a N-pyrimidinylacetamide derivative and its subsequent chemical reactivity, leading to the synthesis of various heterocyclic compounds. This study underscores the versatility of acetamide derivatives in chemical syntheses, potentially applicable to the acetamide portion of N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide (Farouk et al., 2021).

Antimicrobial Agents

- Darwish et al. (2014) aimed to synthesize new heterocyclic compounds with a sulfamoyl moiety for antimicrobial applications. The research into diverse heterocyclic structures and their bioactivities can provide a framework for understanding how compounds like N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide might be tailored for antimicrobial uses (Darwish et al., 2014).

properties

IUPAC Name |

N-[(3S,4R)-1-(1-phenylcyclopentanecarbonyl)-4-propylpyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O2/c1-3-9-17-14-23(15-19(17)22-16(2)24)20(25)21(12-7-8-13-21)18-10-5-4-6-11-18/h4-6,10-11,17,19H,3,7-9,12-15H2,1-2H3,(H,22,24)/t17-,19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXWLOKUMADARL-IEBWSBKVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1NC(=O)C)C(=O)C2(CCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2(CCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5525987.png)

![3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5525993.png)

![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5526005.png)

![dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5526009.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5526015.png)

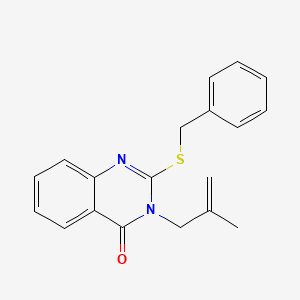

![(4aR*,7aS*)-1-ethyl-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526037.png)

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine](/img/structure/B5526039.png)

![N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5526044.png)

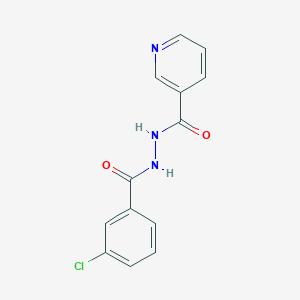

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5526051.png)

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5526055.png)

![3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5526059.png)